4-Difluoromethoxy-2-fluorobenzotrifluoride is a chemical compound characterized by the molecular formula and a molecular weight of 230.11 g/mol. This compound comprises both difluoromethoxy and fluorobenzotrifluoride functional groups, making it a significant subject of study in various scientific fields due to its unique chemical properties and potential applications in synthesis and biological research .
4-Difluoromethoxy-2-fluorobenzotrifluoride can be sourced from chemical suppliers and is classified under organofluorine compounds. It is particularly noted for its utility in organic synthesis and as a building block for more complex molecules. The compound's structure incorporates multiple fluorine atoms, which are known to influence the reactivity and properties of organic molecules .
The synthesis of 4-Difluoromethoxy-2-fluorobenzotrifluoride typically involves several key reactions. One common method is the reaction of 4-fluorobenzotrifluoride with difluoromethyl ether in the presence of a suitable catalyst. This reaction is usually performed under anhydrous conditions to prevent unwanted side reactions, ensuring high yield and purity of the final product .
In industrial settings, the production process may utilize large-scale reactors with continuous flow systems to optimize efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to minimize by-product formation. For example, maintaining a temperature range of 100-110 °C under controlled pressure can significantly enhance the yield .
The molecular structure of 4-Difluoromethoxy-2-fluorobenzotrifluoride can be represented using its canonical SMILES notation: C1=CC(=C(C=C1C(F)(F)F)F)OC(F)F
. This structure reveals the arrangement of carbon, fluorine, and oxygen atoms that contribute to its distinct properties.
4-Difluoromethoxy-2-fluorobenzotrifluoride can participate in various chemical reactions:
The choice of reagents and conditions greatly affects the outcome of these reactions. For instance:
The mechanism by which 4-Difluoromethoxy-2-fluorobenzotrifluoride exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, potentially affecting various biological processes. Research into these mechanisms is ongoing, focusing on how this compound can modulate metabolic pathways within biological systems .
4-Difluoromethoxy-2-fluorobenzotrifluoride has several notable applications:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4